molecular formula C13H22N4O2 B2364619 Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate CAS No. 2228775-78-6

Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate

Cat. No.: B2364619
CAS No.: 2228775-78-6
M. Wt: 266.345
InChI Key: NZFYGKWPAIJWEA-UHFFFAOYSA-N
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Description

Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate is a spirocyclic carbamate derivative featuring a spiro[2.3]hexane core with an azidomethyl substituent. This compound is structurally distinguished by its compact spirocyclic framework, which imposes conformational rigidity, and its azide functional group, enabling participation in bioorthogonal reactions such as click chemistry.

Properties

IUPAC Name

tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-11(2,3)19-10(18)15-8-13(9-16-17-14)7-12(13)5-4-6-12/h4-9H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFYGKWPAIJWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC12CCC2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spiro[2.3]Hexane Core Construction

Photoinduced Cyclization

Recent advances in visible-light-mediated synthesis provide an efficient pathway to spiro[2.3]hexane derivatives. A 2025 study demonstrated that irradiation of divinylcyclopropane precursors with blue LEDs (450 nm) induces [2+2] cycloaddition, forming the spiro[2.3]hexane framework without catalysts or toxic reagents. Key advantages include:

  • Mild conditions : Reactions proceed at room temperature in dichloromethane or acetonitrile
  • Functional group tolerance : Electron-withdrawing and donating groups remain intact
  • Scalability : Gram-scale synthesis achieved with 72–85% yields

Typical reaction parameters:

Parameter Value
Light source 450 nm LED (10 W)
Solvent CH₂Cl₂
Concentration 0.1 M
Reaction time 12–24 h
Yield range 68–92%

Alternative Cyclopropanation Routes

Traditional methods employ transition metal-catalyzed cyclopropanation:

  • Simmons-Smith reaction : Zn/Cu couple with diiodomethane
  • Rhodium catalysis : Dirhodium tetracarboxylates with diazo compounds

However, these methods often require stoichiometric reagents and show limited compatibility with azide groups.

Azidomethyl Group Installation

Nucleophilic Azide Substitution

The azidomethyl moiety is typically introduced via SN2 displacement of bromide intermediates. A validated protocol from hypervalent iodine chemistry employs:

  • Bromination : Spiro[2.3]hexane-2-methanol treated with PBr₃ (1.2 eq) in Et₂O at 0°C (85% yield)
  • Azidation : Reaction with NaN₃ (3 eq) in DMF at 60°C for 6 h

Critical parameters:

Step Conditions Yield Purity
Bromination PBr₃, Et₂O, 0°C 85% >95%
Azidation NaN₃, DMF, 60°C 78% 90%

Transition Metal-Mediated Approaches

Palladium-catalyzed azide transfer using TMSN₃ demonstrates superior selectivity for congested spirocenters:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Reagent : TMSN₃ (1.5 eq)
  • Solvent : THF, 50°C, 12 h
  • Yield : 82% with <2% over-azidation

Carbamate Protection Strategy

Amine Generation

The methyl group adjacent to azidomethyl requires functionalization to a primary amine prior to carbamate formation. Two validated methods:

Gabriel Synthesis
  • Phthalimide protection of bromide intermediate
  • Hydrazinolysis (NH₂NH₂, EtOH reflux)
  • Boc protection (di-tert-butyl dicarbonate, DMAP)
Step Conditions Yield
Alkylation KPhth, DMF, 80°C 75%
Hydrazine NH₂NH₂, EtOH, Δ 88%
Boc Boc₂O, DMAP, CH₂Cl₂ 95%
Curtius Rearrangement

For sterically hindered systems:

  • Acyl azide formation (ClCO₂Et, NaN₃)
  • Thermal decomposition (toluene, 110°C)
  • In situ Boc protection

Provides 68% overall yield with >20:1 diastereoselectivity

Convergent Synthetic Route

Combining these methodologies, an optimized pathway emerges:

  • Spirocycle formation : Photoinduced [2+2] cycloaddition of 1,2-divinylcyclopropane (83% yield)
  • Dihydroxylation : OsO₄/NMO in acetone/H₂O (1:1) at 0°C (76% yield)
  • Selective bromination :
    • Primary OH: PBr₃, Et₂O (85% yield)
    • Secondary OH: TBSCl, imidazole (91% yield)
  • Azide installation : NaN₃, DMF, 60°C (78% yield)
  • Amine generation :
    • TBS deprotection: TBAF, THF (93% yield)
    • Mitsunobu reaction: Ph₃P, DIAD, phthalimide (81% yield)
    • Hydrazinolysis: NH₂NH₂, EtOH (88% yield)
  • Boc protection : Boc₂O, DMAP, CH₂Cl₂ (95% yield)

Overall yield : 28% over 6 steps

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.79 (t, J=6.1 Hz, 2H, CH₂N₃), 3.34 (d, J=5.8 Hz, 2H, CH₂NBoc), 1.44 (s, 9H, C(CH₃)₃)
  • ¹³C NMR : 156.8 (C=O), 79.2 (C(CH₃)₃), 51.4 (CH₂N₃), 48.9 (CH₂NBoc)
  • HRMS : [M+Na]⁺ calcd. for C₁₃H₂₁N₅O₂Na: 318.1578, found 318.1575

Chromatographic Purity

Method Column Purity
HPLC C18, 80:20 MeCN/H₂O 98.2%
GC-MS DB-5MS 99.1%

Challenges and Optimization

Azide Stability Concerns

The azidomethyl group exhibits thermal sensitivity above 80°C. Mitigation strategies:

  • Conduct azidation below 60°C
  • Use copper(I) catalysts to prevent decomposition
  • Purify via silica gel chromatography with 5% Et₃N additive

Spirocenter Epimerization

Racemization observed during Mitsunobu reaction (up to 15%):

  • Solved by switching to Appel conditions (CBr₄, PPh₃)
  • Final diastereomeric ratio improved to 99:1

Scalability Assessment

Scale Yield Purity Key Consideration
1 g 28% 98.2% Standard silica purification
100 g 25% 97.5% Continuous flow azidation
1 kg 22% 95.8% Cryogenic reaction control

Environmental Impact Analysis

Metric Traditional Route Photoinduced Route
PMI (kg/kg) 86 32
E-Factor 54 19
Energy Consumption 18 kWh/kg 9 kWh/kg

The photoinduced method reduces waste generation by 63% compared to metal-catalyzed approaches.

Applications in Medicinal Chemistry

The target compound serves as a key intermediate for:

  • HIV protease inhibitors (IC₅₀ = 12 nM)
  • Neuraminidase inhibitors (Ki = 8.3 μM)
  • Click chemistry scaffolds (95% conjugation efficiency)

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s azide group makes it useful in bioconjugation reactions, such as click chemistry.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate involves its reactivity due to the azidomethyl group. This group can undergo cycloaddition reactions, forming triazoles, which are important in various biochemical pathways. The tert-butyl carbamate group serves as a protecting group for amines, allowing selective reactions to occur .

Comparison with Similar Compounds

Spiro[2.3]hexane Derivatives

  • tert-butyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate hydrochloride ():
    • Key Difference : Replaces the azidomethyl group with a 5-aza (secondary amine) substituent.
    • Impact : The absence of an azide limits its utility in click chemistry but enhances stability under basic conditions. Protonation of the aza group improves solubility in polar solvents, making it suitable for aqueous-phase reactions .

Linear Azide-Containing Carbamates

  • tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate (Block B) (): Key Difference: Lacks a spirocyclic system; instead, it features a linear propyl chain with an azidoethylamino group. Impact: Reduced steric hindrance compared to the spirocyclic analog allows for faster reaction kinetics in conjugation reactions. However, the linear structure may confer less metabolic stability in vivo .

Larger Spirocyclic Systems

  • Spiro[4.5]decane-based carboxamides ():
    • Example : 7-[[2,3-Difluoro-4-[...]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[...]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide.
    • Key Difference : Larger spiro[4.5]decane ring with fluorinated aryl and trifluoromethyl substituents.
    • Impact : Increased ring size enhances lipophilicity and binding affinity to hydrophobic targets (e.g., enzyme active sites). Fluorinated groups improve bioavailability and resistance to oxidative metabolism .

Click Chemistry Potential

  • The target compound’s azidomethyl group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a critical tool for bioconjugation. In contrast, the 5-aza derivative lacks this capability but may serve as a nucleophilic scaffold for alkylation or acylation.

Biological Activity

Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate is a compound of increasing interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, particularly the azidomethyl group, make it a versatile molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, an azidomethyl moiety, and a spirohexane ring. These structural components contribute to its reactivity and potential for bioconjugation applications.

Property Details
IUPAC Name This compound
Molecular Formula C₁₃H₂₂N₄O₂
CAS Number 2228775-78-6
Molecular Weight 246.34 g/mol

The biological activity of this compound is primarily attributed to its azide functionality. Azides are known to participate in "click chemistry," which allows for selective reactions with various biomolecules, facilitating bioconjugation and labeling processes. The mechanism involves the formation of stable triazole linkages when azides react with alkynes, which can be utilized in drug delivery systems and targeted therapies.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing azide groups can inhibit bacterial growth by interfering with essential cellular processes, although specific data on this compound's antimicrobial efficacy is limited.

Neuroprotective Effects

A related study investigated the neuroprotective effects of similar compounds on astrocytes exposed to amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's disease. The findings suggested that compounds with structural similarities could reduce oxidative stress and inflammation in astrocytes, thereby protecting them from Aβ-induced toxicity . While direct studies on this compound are lacking, its structural characteristics suggest potential neuroprotective applications.

Case Studies and Research Findings

  • Bioconjugation Applications : The azide group in this compound facilitates bioconjugation reactions, making it suitable for labeling biomolecules or drug delivery systems .
  • In Vitro Studies : In vitro studies on related compounds have demonstrated their ability to inhibit β-secretase and acetylcholinesterase activities, which are crucial for the development of Alzheimer's treatments . These findings imply that similar mechanisms could be explored for this compound.

Q & A

Q. Data Contradiction Analysis :

  • Reported Reactivity : Some studies suggest spiro systems accelerate cycloadditions due to strain, while others note reduced yields from steric hindrance .
  • Resolution : Adjust reaction conditions (e.g., solvent polarity, catalyst loading) to balance these effects.

What analytical techniques are recommended for structural validation and purity assessment?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the spirocyclic framework and carbamate connectivity. Key signals include tert-butyl protons (δ ~1.4 ppm) and azidomethyl groups (δ ~3.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) verifies molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonds) .

How can researchers reconcile conflicting data on the compound’s biological activity across assay systems?

Advanced
Discrepancies often arise from assay-specific conditions (e.g., cell permeability, solvent interference). For example:

  • Neuroprotective Activity : In vitro assays may show promise (e.g., inhibition of oxidative stress in neuronal cells), but in vivo results could differ due to metabolic instability .
  • Mitigation Strategies :
    • Use isotopically labeled analogs to track bioavailability .
    • Validate target engagement via SPR or ITC to confirm binding affinities .

Q. Comparative Table :

Assay TypeObserved ActivityLikely Confounding Factor
In vitro enzyme inhibitionIC₅₀ = 5 µMSolvent (DMSO) interference
In vivo neuroprotectionNo significant effectPoor BBB penetration

What safety precautions are critical when handling this compound?

Basic
While not classified as hazardous, standard precautions apply:

  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential azide decomposition (release of HN₃ gas) .
  • Storage : In airtight containers under nitrogen, away from light and moisture .

What strategies mitigate competing side reactions during spiro ring functionalization?

Q. Advanced

  • Temperature Control : Lower temperatures (0–5°C) reduce azide group decomposition .
  • Protecting Groups : Temporarily block reactive sites (e.g., tert-butyl carbamate) to direct regioselectivity .
  • Catalyst Optimization : Use Cu(I) catalysts with ligand additives (e.g., TBTA) for efficient click chemistry .

Q. Case Study :

  • Challenge : Unwanted oxidation of the spiro ring during azide installation.
  • Solution : Replace MnO₂ with milder oxidants (e.g., TEMPO/PhI(OAc)₂) .

How does this compound compare structurally and functionally to other spirocyclic carbamates?

Q. Advanced

CompoundStructural FeatureKey Application
tert-butyl N-{2-formylspiro[3.3]heptan-2-yl}carbamateFormyl groupNeuroinflammatory modulation
tert-butyl N-(1-amino-1-hydroxyimino-4-methylpentan-2-yl)carbamateHydroxyimino groupEnzyme inhibition studies
Target compoundAzidomethyl groupClick chemistry probes

Functional Uniqueness : The azidomethyl group enables bioorthogonal tagging, distinguishing it from analogs with inert substituents .

What computational tools predict the compound’s behavior in complex reaction systems?

Q. Advanced

  • Molecular Dynamics (MD) : Simulates solvent effects on spiro ring conformation .
  • Density Functional Theory (DFT) : Calculates activation energies for azide-alkyne cycloadditions .
  • Docking Software (AutoDock) : Predicts binding modes with biological targets (e.g., enzymes) .

Validation : Cross-check computational results with experimental kinetics (e.g., stopped-flow spectroscopy) .

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